ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
Thiophene Core Formation: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Functional Group Introduction: The introduction of the 3-chlorobenzamido and 2-ethoxyphenylcarbamoyl groups can be achieved through amide bond formation reactions. This involves the reaction of the thiophene core with 3-chlorobenzoyl chloride and 2-ethoxyphenyl isocyanate under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored for its potential as a drug candidate, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for research in organic electronics or photovoltaics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxypheyl)carbamoyl]-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chlorobenzamido)benzoate
- Ethyl 2-chloro-2-(3-chlorobenzamido)-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the combination of its thiophene core with multiple functional groups, providing a versatile scaffold for various applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-4-31-18-12-7-6-11-17(18)26-22(29)20-14(3)19(24(30)32-5-2)23(33-20)27-21(28)15-9-8-10-16(25)13-15/h6-13H,4-5H2,1-3H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGHCAOJFZCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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